molecular formula C8H9N3O B579447 3-cyano-1-methyl-2H-pyridine-5-carboxamide CAS No. 15731-91-6

3-cyano-1-methyl-2H-pyridine-5-carboxamide

Katalognummer: B579447
CAS-Nummer: 15731-91-6
Molekulargewicht: 163.18
InChI-Schlüssel: RNMZMKPAQHDPIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyano-1-methyl-2H-pyridine-5-carboxamide is a chemical compound with the molecular formula C8H9N3O It is known for its unique structure, which includes a cyano group, a methyl group, and a pyridinecarboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methyl-2H-pyridine-5-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyanoacetylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyano-1-methyl-2H-pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-cyano-1-methyl-2H-pyridine-5-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-cyano-1-methyl-2H-pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-cyano-1-methyl-2H-pyridine-5-carboxamide include other cyanoacetamide derivatives and pyridinecarboxamide compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

15731-91-6

Molekularformel

C8H9N3O

Molekulargewicht

163.18

IUPAC-Name

3-cyano-1-methyl-2H-pyridine-5-carboxamide

InChI

InChI=1S/C8H9N3O/c1-11-4-6(3-9)2-7(5-11)8(10)12/h2,5H,4H2,1H3,(H2,10,12)

InChI-Schlüssel

RNMZMKPAQHDPIO-UHFFFAOYSA-N

SMILES

CN1CC(=CC(=C1)C(=O)N)C#N

Synonyme

Nicotinamide, 5-cyano-1,6-dihydro-1-methyl- (8CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.